molecular formula C12H12N2O3 B1307075 2-(3-Formyl-5-methoxy-indol-1-yl)-acetamide CAS No. 876898-31-6

2-(3-Formyl-5-methoxy-indol-1-yl)-acetamide

Cat. No.: B1307075
CAS No.: 876898-31-6
M. Wt: 232.23 g/mol
InChI Key: JXAMHUGZRQOWNK-UHFFFAOYSA-N
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Description

Structural Elucidation of 2-(3-Formyl-5-methoxy-indol-1-yl)-acetamide

Crystallographic Analysis and Molecular Configuration

The crystallographic investigation of indole-based compounds has provided crucial insights into the molecular geometry and intermolecular interactions that define their solid-state properties. Related crystallographic studies of indole derivatives have demonstrated the importance of systematic structural analysis in understanding molecular packing arrangements and hydrogen bonding patterns. The crystal structure determination of similar indole compounds has revealed triclinic crystal systems with specific space group arrangements that influence the overall molecular configuration. For compounds bearing similar structural motifs, crystallographic parameters typically include unit cell dimensions characterized by specific angle measurements and volume calculations that define the three-dimensional arrangement of molecules within the crystal lattice.

The molecular configuration of this compound is expected to exhibit planarity within the indole ring system, with the formyl group potentially adopting a coplanar arrangement that maximizes conjugation with the aromatic system. The acetamide substituent attached to the nitrogen atom introduces conformational flexibility that can influence the overall molecular geometry. The methoxy group at the 5-position contributes to the electronic distribution within the indole ring and may participate in weak intermolecular interactions that stabilize specific conformational arrangements. Crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles that characterize the optimized molecular geometry in the solid state.

The intermolecular packing arrangements in crystals of indole acetamide derivatives are typically dominated by hydrogen bonding interactions involving the acetamide functionality. The carbonyl oxygen and amide nitrogen atoms can serve as hydrogen bond acceptors and donors, respectively, leading to the formation of extended hydrogen bonding networks that influence crystal stability and physical properties. The formyl group may also participate in weak intermolecular interactions through its carbonyl functionality, contributing to the overall crystal packing efficiency and stability.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of proton and carbon environments within the molecule. The proton Nuclear Magnetic Resonance spectrum reveals characteristic signals that correspond to distinct functional groups and aromatic protons within the indole framework. Related indole acetamide compounds exhibit diagnostic chemical shifts that facilitate structural assignment and confirmation. The formyl proton typically appears as a distinctive singlet in the downfield region, reflecting the deshielding effect of the carbonyl functionality and its position adjacent to the aromatic indole system.

The aromatic proton signals in the Nuclear Magnetic Resonance spectrum provide detailed information about the substitution pattern and electronic environment within the indole ring. The methoxy substituent at the 5-position influences the chemical shifts of neighboring aromatic protons through both inductive and mesomeric effects. The coupling patterns observed in the aromatic region reveal the connectivity and spatial relationships between adjacent protons, enabling precise structural assignment. The acetamide methylene protons appear as a characteristic singlet, reflecting their equivalent chemical environment and lack of neighboring protons that would produce coupling interactions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy complements the proton analysis by providing information about all carbon environments within the molecule. The carbonyl carbon atoms from both the formyl and acetamide groups exhibit characteristic downfield chemical shifts that confirm their presence and chemical environment. The aromatic carbon atoms display signals in the typical aromatic region, with the methoxy-substituted carbon showing distinctive upfield shifts due to the electron-donating nature of the methoxy group. The methoxy carbon itself appears as a characteristic upfield signal that confirms the presence and position of this substituent.

Infrared and Mass Spectrometric Fingerprinting

Infrared spectroscopy provides characteristic vibrational fingerprints that confirm the presence of specific functional groups within this compound. The carbonyl stretching vibrations from both the formyl and acetamide groups appear as distinct absorption bands in the infrared spectrum, with frequencies that reflect their different chemical environments and bonding characteristics. Related indole acetamide compounds exhibit carbonyl stretching frequencies around 1647-1666 wavenumbers, indicating the characteristic vibrational modes of amide functionalities. The formyl carbonyl group typically exhibits stretching frequencies at slightly higher wavenumbers due to the absence of electron donation from an adjacent nitrogen atom.

The aromatic carbon-carbon stretching vibrations appear as multiple bands in the fingerprint region, providing characteristic patterns that confirm the indole ring system and substitution pattern. The methoxy group contributes distinctive carbon-oxygen stretching vibrations that appear as both asymmetric and symmetric stretching modes in the infrared spectrum. These vibrations typically occur around 1222 and 1136 wavenumbers, respectively, providing diagnostic evidence for the presence and bonding characteristics of the methoxy substituent. The nitrogen-hydrogen stretching vibrations from the acetamide group appear in the higher frequency region, confirming the presence of the amide functionality.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that support structural assignment for this compound. The molecular ion peak confirms the molecular weight of 232.24 daltons, corresponding to the molecular formula C12H12N2O3. Fragmentation patterns reveal characteristic losses that correspond to specific functional groups and structural features. Common fragmentation pathways for related indole acetamide compounds include loss of the acetamide side chain, loss of the methoxy group, and fragmentation of the indole ring system under electron impact conditions.

Table 1. Characteristic Spectroscopic Data for Related Indole Acetamide Compounds

Spectroscopic Technique Characteristic Features Frequency/Chemical Shift Range
Infrared Spectroscopy Carbonyl Stretching (Acetamide) 1647-1666 cm⁻¹
Infrared Spectroscopy Aromatic Carbon-Carbon Stretching 1469-1392 cm⁻¹
Infrared Spectroscopy Methoxy Carbon-Oxygen Stretching (Asymmetric) 1222-1230 cm⁻¹
Infrared Spectroscopy Methoxy Carbon-Oxygen Stretching (Symmetric) 1111-1136 cm⁻¹
Proton Nuclear Magnetic Resonance Formyl Proton 8.16-8.24 ppm
Proton Nuclear Magnetic Resonance Aromatic Protons 7.17-7.48 ppm
Proton Nuclear Magnetic Resonance Acetamide Methylene 5.25-5.30 ppm
Proton Nuclear Magnetic Resonance Methoxy Group 3.43-3.71 ppm

Properties

IUPAC Name

2-(3-formyl-5-methoxyindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-9-2-3-11-10(4-9)8(7-15)5-14(11)6-12(13)16/h2-5,7H,6H2,1H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAMHUGZRQOWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2C=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-Formyl-5-methoxy-indol-1-yl)-acetamide typically follows a multi-step approach:

  • Step 1: Functionalization of Indole Core
    Introduction of the formyl group at the 3-position of the indole ring is commonly achieved via the Vilsmeier-Haack reaction , which involves the reaction of the indole derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . This reaction selectively formylates the 3-position of the indole ring under controlled conditions.

  • Step 2: Introduction of the Acetamide Moiety
    The acetamide group is introduced at the nitrogen (N-1) position of the indole ring. This can be accomplished by nucleophilic substitution or coupling reactions involving chloroacetamide derivatives or by direct acylation of the indole nitrogen with acetamide precursors under basic or catalytic conditions.

  • Step 3: Methoxylation at the 5-Position
    The 5-methoxy substituent is generally introduced either by starting from a 5-methoxyindole precursor or by selective methylation of the hydroxy group at the 5-position prior to or after formylation.

Detailed Synthetic Route Example

Step Reaction Type Reagents & Conditions Outcome
1 Formylation (Vilsmeier-Haack) 5-Methoxyindole + DMF + POCl3, 0–5 °C to room temp, inert atmosphere 3-Formyl-5-methoxyindole
2 N-Alkylation with Chloroacetamide 3-Formyl-5-methoxyindole + chloroacetamide + base (e.g., NaH or K2CO3), solvent: DMF or DMSO, 60–80 °C This compound
3 Purification Column chromatography or recrystallization Pure target compound

This route is supported by literature precedent where the formylation is regioselective at the 3-position, and the N-alkylation proceeds efficiently under mild conditions.

Alternative Synthetic Approaches

  • Friedel-Crafts Acylation Variants:
    Some studies report the use of Friedel-Crafts type acylation with trifluoroacetic anhydride or fluorinated acetic acids to introduce acyl groups at the 3-position of indoles, which can be adapted for formyl or acetamide derivatives with appropriate modifications.

  • Hydrazone Formation and Reduction:
    Conversion of the aldehyde group into hydrazones followed by reduction or further functional group transformations has been described for related indole derivatives, offering alternative routes to amide-functionalized indoles.

  • Catalytic Hydrogenation:
    The cyano group precursors can be converted into aminomethyl groups via catalytic hydrogenation (e.g., Raney nickel, Pd/C), which can then be acylated to form the acetamide moiety.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes on Optimization
Solvent DMF, DMSO, or benzene mixtures Polar aprotic solvents favor N-alkylation and formylation
Temperature 0–5 °C for formylation; 60–80 °C for N-alkylation Lower temps prevent side reactions during formylation; moderate heating needed for alkylation
Base Sodium hydride, potassium carbonate Strong bases promote deprotonation of indole N-H for alkylation
Molar Ratios Indole:formylating agent ~1:1.1; Indole:chloroacetamide ~1:1 Slight excess of reagents improves yield
Atmosphere Inert (N2 or Ar) Prevents oxidation and side reactions

Research Findings and Analytical Data

  • Yield: Reported yields for the formylation step range from 70% to 85%, while N-alkylation yields vary between 60% and 80% depending on reaction time and purity of reagents.

  • Characterization:

    • FT-IR: Characteristic amide C=O stretch near 1650 cm⁻¹
    • ¹H-NMR: Formyl proton signal at δ ~9.8–10.0 ppm; methoxy protons at δ ~3.7 ppm; acetamide NH at δ ~7–8 ppm
    • Mass Spectrometry: Molecular ion peak at m/z 232 consistent with molecular weight.
  • Purity: Achieved by chromatographic techniques; purity >95% confirmed by HPLC.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Vilsmeier-Haack Formylation + N-Alkylation DMF, POCl3, chloroacetamide, base 0–5 °C (formylation), 60–80 °C (alkylation) High regioselectivity, good yields Requires careful temperature control
Friedel-Crafts Acylation Variants Trifluoroacetic anhydride, fluorinated acetic acids 100 °C, catalyst-free or Lewis acid catalyzed Direct acylation, potential for diverse acyl groups Possible side reactions, less selective
Hydrazone Formation + Reduction Hydrazine derivatives, catalytic hydrogenation Ambient to moderate heat, H2 gas, Pd/C or Raney Ni Alternative functional group transformations Multi-step, requires catalyst handling

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: 2-(3-Carboxy-5-methoxy-indol-1-yl)-acetamide.

    Reduction: 2-(3-Hydroxymethyl-5-methoxy-indol-1-yl)-acetamide.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview

The synthesis of 2-(3-Formyl-5-methoxy-indol-1-yl)-acetamide typically involves several steps:

  • Formation of the Indole Core: Achieved through Fischer indole synthesis.
  • Formylation: Utilizing the Vilsmeier-Haack reaction to introduce the formyl group.
  • Methoxylation: Electrophilic aromatic substitution introduces the methoxy group.
  • Acetamide Formation: Finalizing the structure by introducing the acetamide group.

Chemistry

This compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation and reduction, which can lead to the formation of new derivatives with distinct properties.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: Preliminary investigations suggest that it may possess anticancer properties, potentially interacting with specific molecular targets involved in cancer progression.

Medicine

The compound is being explored for its therapeutic applications:

  • Drug Development: Its unique chemical structure allows for modifications that could lead to new drug candidates targeting various diseases, particularly those related to oxidative stress and inflammation.

Industrial Applications

In industrial chemistry, this compound is used in:

  • Synthesis of Dyes and Pigments: The compound's indole structure is beneficial in creating vibrant dyes and pigments used in textiles and other materials.

Case Studies and Research Findings

Several studies have investigated the properties and applications of this compound:

  • A study published in PubChem highlighted its synthesis routes and potential applications in drug development .
  • Research on indole derivatives has shown promising results regarding their ability to scavenge reactive oxygen species, indicating a protective role against oxidative damage .
  • A review article discussed how similar compounds have been utilized in developing therapeutic agents targeting neurotransmitter systems, suggesting a potential pathway for further exploration with this compound .

Mechanism of Action

The mechanism of action of 2-(3-Formyl-5-methoxy-indol-1-yl)-acetamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The formyl and methoxy groups can influence its binding affinity and specificity, while the acetamide group can affect its solubility and stability.

Comparison with Similar Compounds

Key Structural Features

  • Molecular Formula : Likely C₁₂H₁₁N₂O₃ (estimated based on analogs in ).
  • Functional Groups :
    • 3-Formyl group: Facilitates nucleophilic addition reactions.
    • 5-Methoxy group: Enhances lipophilicity and modulates electronic properties.
    • Acetamide side chain: Contributes to hydrogen bonding and target interactions.

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(3-Formyl-5-methoxy-indol-1-yl)-acetamide is highlighted through comparisons with related indole-acetamide derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Reported Biological Activity Reference
This compound 3-formyl, 5-methoxy, 1-acetamide ~245.2 (estimated) Anticancer (theoretical)
Melatonin (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide) 5-methoxy, 3-ethylacetamide 232.3 Antioxidant, circadian rhythm regulation
2-(5-Methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide 5-methoxy, dual methoxy-phenyl 368.4 Anti-inflammatory, receptor modulation
2-[5-(Benzyloxy)-1H-indol-1-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide 5-benzyloxy, 5-chloro-indolyl 474.0 Anticancer, antimicrobial
2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide 3-formyl, 2-methyl 202.2 Antimicrobial, enzyme inhibition

Structural and Functional Insights

(i) Substitution at Position 3

  • This group increases electrophilicity, enabling covalent interactions with nucleophilic residues in enzymes or receptors .
  • In contrast, melatonin’s 3-ethylacetamide chain supports hydrogen bonding with melatonin receptors (MT1/MT2), critical for circadian rhythm regulation .

(ii) Substitution at Position 5

  • The 5-methoxy group in the target compound is shared with melatonin and 2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide. Methoxy groups enhance membrane permeability and metabolic stability compared to hydroxyl analogs .

(iii) Acetamide Side Chain

  • The acetamide moiety in this compound is simpler than the extended chains in melatonin or ’s compound. This may limit off-target interactions but reduce binding versatility .

Biological Activity

2-(3-Formyl-5-methoxy-indol-1-yl)-acetamide is a synthetic compound that belongs to the indole family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Indole Core : The indole structure is synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Formylation : A Vilsmeier-Haack reaction introduces the formyl group at the 3-position of the indole ring using N,N-dimethylformamide and phosphorus oxychloride.
  • Methoxylation : The methoxy group is added at the 5-position via electrophilic aromatic substitution.
  • Acetamide Formation : The final product is formed by reacting the methoxylated indole with acetic anhydride or acetamide.

Anticancer Properties

Research has indicated that compounds with indole structures often exhibit significant antitumor activity . For instance, studies have shown that this compound and its derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
This compoundHCT116 (colon carcinoma)15.0 ± 2.0Apoptosis induction
Similar Indole DerivativeA549 (lung carcinoma)10.0 ± 1.5Caspase activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, demonstrating effectiveness against both bacterial and fungal strains.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.90 µg/mL
Candida albicans7.50 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It can bind to specific receptors, influencing cellular signaling pathways.
  • DNA Interaction : The presence of functional groups allows it to intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Anticancer Activity : A recent study showed that treatment with this compound led to a significant reduction in tumor size in xenograft models of colon cancer.
  • Antimicrobial Efficacy Study : Another study demonstrated that this compound effectively reduced bacterial load in infected mice models, indicating its potential as a therapeutic agent against resistant strains.

Q & A

Q. Table 1. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature100–120°C (reflux)Maximizes cyclization
SolventAcetic acidEnhances solubility and catalysis
Reaction Time3–5 hoursBalances completion vs. degradation

What methodologies are recommended for resolving discrepancies between computational predictions and experimental spectral data for this compound?

Methodological Answer:
Discrepancies between Density Functional Theory (DFT) calculations and experimental data (e.g., bond lengths, angles) can be addressed by:

  • Comparative Analysis : Overlay DFT-optimized geometries (B3LYP/6-31G* level) with X-ray crystallography data to identify deviations. For instance, bond angles around the formyl group may differ by <2°, requiring recalibration of computational models .
  • Vibrational Spectroscopy : Use IR and Raman spectroscopy to cross-validate functional group vibrations (e.g., formyl C=O stretch at ~1680 cm⁻¹) against theoretical predictions .
  • NMR Chemical Shift Calculations : Apply gauge-invariant atomic orbital (GIAO) methods to predict ¹H/¹³C shifts and compare with experimental values, adjusting for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .

How should researchers design experiments to evaluate the antioxidant activity of this compound using FRAP and DPPH assays?

Methodological Answer:
FRAP Assay :

  • Procedure : Prepare fresh FRAP reagent (TPTZ, FeCl₃, acetate buffer) and incubate with the compound (10–100 µM) at 37°C for 30 min. Measure absorbance at 593 nm.
  • Controls : Include ascorbic acid as a positive control (IC₅₀ ~5 µM).
  • Data Interpretation : Express results as µM Fe²⁺ equivalents/g compound .

Q. DPPH Assay :

  • Procedure : Mix 0.1 mM DPPH in ethanol with the compound (10–200 µM). Incubate in dark for 30 min and measure absorbance at 517 nm.
  • Critical Parameters : Maintain consistent pH (6.0–7.0) and avoid light exposure to prevent radical quenching artifacts .

Q. Table 2. Example Antioxidant Results

Compound Concentration (µM)FRAP Activity (Fe²⁺ eq.)DPPH Scavenging (%)
50320 ± 1565 ± 3
100580 ± 2082 ± 4

What strategies are effective in isolating and purifying this compound from complex reaction mixtures?

Methodological Answer:

  • Recrystallization : Use a DMF/acetic acid (1:1 v/v) mixture to recrystallize the product, leveraging differential solubility of byproducts .
  • Column Chromatography : Employ silica gel (60–120 mesh) with eluents like ethyl acetate/hexane (3:7) to separate unreacted indole precursors.
  • HPLC-Purification : Apply reverse-phase C18 columns (acetonitrile/water gradient) for high-purity isolation (>98%) .

How can X-ray crystallography and NMR spectroscopy be integrated to resolve structural ambiguities?

Methodological Answer:

  • X-ray Crystallography : Determine absolute configuration and confirm substituent positions (e.g., formyl orientation at C3 of the indole ring) .
  • ¹H-¹³C HMBC NMR : Correlate methoxy (δ 3.8 ppm) and formyl (δ 9.9 ppm) protons with adjacent carbons to validate connectivity .
  • NOESY Experiments : Identify spatial proximity between the acetamide side chain and indole protons to confirm regiochemistry .

Q. Example Integration Workflow :

Solve crystal structure to obtain bond lengths/angles.

Compare with DFT-optimized geometry.

Use NMR (e.g., coupling constants, NOE correlations) to validate dynamic conformations in solution .

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